molecular formula C17H14Cl2O3 B3116727 (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 219488-08-1

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3116727
CAS No.: 219488-08-1
M. Wt: 337.2 g/mol
InChI Key: VYCOAGNCTSVFKT-QPJJXVBHSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features dichloro and dimethoxy substitutions on the phenyl rings, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dichlorobenzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The dichloro and dimethoxy groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Chalcones, including this compound, are studied for their potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Research may explore its potential as a therapeutic agent due to its biological activities. It could be a lead compound for drug development.

Industry

In the industrial sector, it may be used in the development of new materials or as a chemical intermediate in various manufacturing processes.

Mechanism of Action

The biological activities of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one are likely due to its ability to interact with various molecular targets. These may include enzymes, receptors, and other proteins. The exact mechanism of action would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one

Uniqueness

The presence of both dichloro and dimethoxy groups in (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one may confer unique chemical and biological properties compared to similar compounds. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-13-6-8-17(22-2)14(10-13)16(20)7-4-11-3-5-12(18)9-15(11)19/h3-10H,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCOAGNCTSVFKT-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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